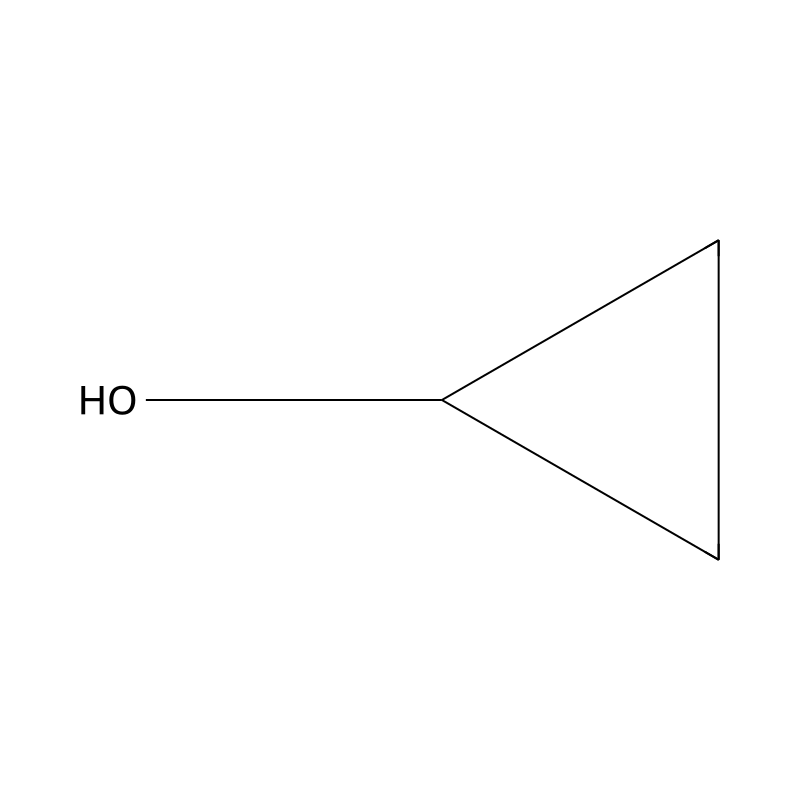

Cyclopropanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Construction of Multifunctional Compounds

Scientific Field: Organic & Biomolecular Chemistry

Application Summary: The ring-opening of cyclopropanols is a well-documented and active area of research.

Methods of Application: The process involves the ring-opening of cyclopropanols and subsequent coupling with various partners.

Results or Outcomes: This method has facilitated the synthesis of pharmaceutical compounds, natural products, and structurally more diversified organic synthetic intermediates.

Synthesis of Tetrahydrofurans (THFs) and Tetrahydropyrans (THPs)

Scientific Field: Chemical Science

Application Summary: A novel copper-catalyzed hydroxycyclopropanol ring-opening cyclization methodology has been reported to synthesize di- or tri-substituted THFs and THPs.

Methods of Application: The reaction involves the cleavage of a strained C–C bond and the formation of a new Csp3–O bond to produce the aforementioned O-heterocycles.

Results or Outcomes: The new THF synthesis features a broad substrate scope, scalability, and good functional-group tolerability.

Intramolecular Nucleophilic Substitution

Scientific Field: Organic Chemistry

Application Summary: Cyclopropanol can be synthesized through several methods, including the intramolecular nucleophilic substitution of haloalkanes.

Methods of Application: This method involves the reaction of a haloalkane with a nucleophile, leading to the substitution of the halogen atom.

Results or Outcomes: This method allows for the synthesis of cyclopropanol, despite the inherent instability of the three-membered ring system.

Reaction of Carbene with Water or Alcohols

Application Summary: Another method for the synthesis of cyclopropanol involves the reaction of carbene with water or alcohols.

Methods of Application: In this reaction, the carbene, a highly reactive species, reacts with water or an alcohol to form cyclopropanol.

Synthesis of Various Organic Compounds

Scientific Field: Organic Synthesis

Application Summary: Cyclopropanol can be used as a starting material in the synthesis of various organic compounds.

Methods of Application: The methods used for the synthesis of cyclopropanol allows us to appreciate its complex nature and the sophisticated techniques required to create it.

Results or Outcomes: Understanding these methods enables the creation of more complex structures.

Biorthogonal Chemical Reporters

Scientific Field: Chemical Biology

Application Summary: Cyclopropane and cyclopropene derivatives have found interesting applications in catalysis, have shown to be excellent biorthogonal chemical reporters.

Methods of Application: The methods involve the use of cyclopropane and cyclopropene derivatives in catalysis.

Cyclopropanol is an organic compound with the chemical formula C₃H₆O, characterized by a three-membered cyclopropyl ring that contains a hydroxyl group. This unique structure imparts significant instability to the compound due to the ring strain associated with its three-membered configuration. Cyclopropanol is highly reactive, often undergoing ring-opening reactions and rearrangements to form other compounds, such as propanal. Its utility in organic synthesis is notable, particularly as a synthon for generating cyclopropyl-containing compounds, which have applications in medicinal chemistry and materials science .

- Ring-Opening Reactions: Under certain conditions, cyclopropanol can undergo ring-opening to yield more stable products. This reaction can be facilitated by various catalysts, including photoredox catalysts, which enable the generation of β-ketoalkyl radicals from cyclopropanols .

- Isomerization: Cyclopropanol can isomerize into propanal, which is a useful transformation for synthetic applications .

- Rearrangement: The compound is prone to rearrangement reactions that can lead to the formation of different structural isomers, enhancing its utility in synthetic chemistry .

Cyclopropanol and its derivatives exhibit various biological activities. Research indicates that compounds containing cyclopropyl groups can serve as potential antiviral agents and modulators of protein trafficking. These properties make cyclopropanol a valuable scaffold in drug discovery and development . Additionally, studies have shown that cyclopropanol derivatives may interact with biological targets, influencing cellular processes and pathways .

Several methods exist for synthesizing cyclopropanol:

- Direct Synthesis from Cyclopropenes: Cyclopropenes can be converted into cyclopropanols through hydroboration followed by oxidation.

- Reaction of Organometallic Reagents: The reaction of organometallic reagents with α-chloroaldehydes has been reported to yield cyclopropanols with high diastereoselectivity .

- Kulinkovich Reaction: This method involves the reaction of lactones or protected hydroxy esters under specific conditions to yield cyclopropyl diols .

These methods highlight the versatility and importance of cyclopropanol in organic synthesis.

Cyclopropanol has several applications in various fields:

- Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds, particularly those with antiviral properties.

- Material Science: Cyclopropanol derivatives are explored for their potential use in developing new materials due to their unique structural features.

- Synthetic Chemistry: As a synthon, it aids in constructing complex organic molecules and modifying existing structures .

Interaction studies involving cyclopropanol have focused on its reactivity with electrophiles and nucleophiles. For instance, photocatalytic methods have been developed to couple cyclopropanols with alkenes, resulting in diverse ketone products. These studies demonstrate the compound's ability to participate in complex chemical transformations under mild conditions . Additionally, investigations into its interactions with biological molecules are ongoing, aiming to elucidate its potential therapeutic roles.

Cyclopropanol shares structural similarities with several compounds. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Propanal | Aldehyde | Direct product of cyclopropanol rearrangement |

| Cyclobutanol | Cyclic Alcohol | Four-membered ring; more stable than cyclopropanol |

| 1-Cyclopropyl-2-butanol | Cyclic Alcohol | Contains a longer carbon chain; different reactivity |

| Methylenecyclobutane | Cyclic Alkene | More stable due to larger ring size; different reactivity |

Cyclopropanol's uniqueness lies in its three-membered ring structure and high reactivity. While similar compounds may share certain characteristics, their stability and reactivity profiles differ significantly.

Cyclopropanol's history is intertwined with the discovery of cyclopropane, first synthesized in 1881 by August Freund via an intramolecular Wurtz reaction of 1,3-dibromopropane. Cyclopropanol itself was serendipitously synthesized in 1942 by Magrane and Cottle through the reaction of epichlorohydrin with magnesium bromide and ethyl Grignard reagent, though initial yields were low (~40%) due to purification challenges. Early studies by Roberts and Chambers in 1951 further elucidated its solvolytic behavior, revealing rapid isomerization to propionaldehyde under distillation.

The structural confirmation of cyclopropanol relied on derivative analyses, as the pure compound proved elusive. By the 1960s, synthetic advances, such as Baeyer-Villiger oxidation of methyl cyclopropyl ketones, enabled broader access to cyclopropanol derivatives. These efforts laid the groundwork for its exploration in strained-ring chemistry and bioorthogonal applications.

Significance in Organic Synthesis

Cyclopropanol's synthetic value stems from two key attributes:

- Ring Strain-Driven Reactivity: The 60° bond angles induce ~27 kcal/mol of strain, facilitating ring-opening reactions with electrophiles (e.g., H⁺, halogens). For example, protonation leads to trans-2-phenyl-1-methylcyclopropanol cleavage, yielding allylic alcohols or ketones.

- Synthon Versatility: Cyclopropanol serves as a homoenolate equivalent, enabling umpolung strategies. Its oxidation generates cyclopropanone, a precursor for [2+1] cycloadditions, while acid-catalyzed rearrangement produces β-keto esters.

Recent biocatalytic approaches have expanded its utility. For instance, engineered dehaloperoxidase from Amphitrite ornata achieves diastereo- and enantioselective cyclopropanation of vinyl esters with ethyl diazoacetate (up to 99.5:0.5 er), streamlining access to chiral cyclopropanols for drug synthesis.

Current Research Trends and Challenges

Electrochemical Activation

Cyclopropanol has been repurposed as a bioorthogonal warhead activated by mild electrochemical stimuli. Oxidative ring-opening generates β-haloketones, enabling selective labeling of aspartate/glutamate residues in proteins (Figure 1). This strategy bypasses traditional photoactivation, offering spatiotemporal control for live-cell imaging and proteomics.

Stereoselective Synthesis

Despite advances, asymmetric cyclopropanol synthesis remains challenging. Biocatalytic methods using engineered hemoproteins (e.g., myoglobin variants) show promise but require optimization for broader substrate scope. Transition metal catalysts, such as Rh₂(S-PTTL)₄, achieve high enantioselectivity (>90% ee) in cyclopropanation but struggle with electron-deficient olefins.

Classical Synthetic Routes

Diazomethane-Based Approaches

Early cyclopropanol syntheses relied on carbene intermediates generated from diazomethane (CH₂N₂). Photolysis or thermolysis of diazomethane produces methylene carbene (CH₂), which undergoes [2+1] cycloaddition with alkenes to form cyclopropanes [1] [7]. While this method provided foundational insights, its utility for cyclopropanol synthesis is limited due to diazomethane’s explosivity and the challenge of introducing hydroxyl groups post-cyclopropanation [1] [7]. Modifications involving hydroxyl-containing alkenes or subsequent oxidation steps have been explored but often suffer from poor regioselectivity [7].

Kulinkovich Reaction Pathways

The Kulinkovich reaction revolutionized cyclopropanol synthesis by enabling direct formation from carboxylic esters. This titanium-mediated process involves:

- Titanacyclopropane Formation: Reaction of ethylmagnesium bromide with titanium(IV) isopropoxide generates a titanacyclopropane intermediate [2] [8].

- Nucleophilic Acyl Substitution: The titanium complex reacts with esters (RCOOR') to form cyclopropanol derivatives [2] [8].

- Workup: Acidic hydrolysis yields cyclopropanols with yields up to 86% [2]. A representative procedure involves treating methyl esters with ClTi(OiPr)₃ and EtMgBr in THF at 0°C, followed by quenching with NH₄Cl [2]. This method excels in converting simple esters to cyclopropanols but faces limitations in stereocontrol without chiral ligands [8].

Zinc Carbenoid-Mediated Syntheses

Simmons-Smith-type reagents, such as Zn(CH₂I)₂ generated from CH₂I₂ and Zn-Cu couple, facilitate cyclopropanation of alkenes [1] [3]. Kinetic studies reveal an induction period attributed to Schlenk equilibrium between Zn(CH₂I)₂ and IZnCH₂I, with the former being the active species [3]. Additives like Brønsted acids accelerate the reaction by shifting this equilibrium, achieving diastereoselectivities up to 10:1 for certain dihydropyrrole substrates [3]. For example, cyclopropanation of a dihydropyrrole intermediate in Saxagliptin synthesis proceeds via a zinc carbenoid mechanism, underscoring its pharmaceutical relevance [3].

Modern Synthetic Strategies

Organometallic Addition to Cyclopropanone Surrogates

Cyclopropanones, highly strained ketones, serve as pivotal intermediates but are challenging to isolate. Rivera et al. developed 1-sulfonylcyclopropanols as stable precursors that liberate cyclopropanones in situ upon treatment with organometallic reagents [4]. For instance, reacting 1-phenylsulfonylcyclopropanol with Grignard reagents (RMgX) yields 1-substituted cyclopropanols in >90% yield [4]. This method accommodates sp³-, sp²-, and sp-hybridized nucleophiles, significantly expanding substrate scope compared to classical approaches [4].

1-Sulfonylcyclopropanol as Cyclopropanone Precursors

The strategic use of 1-sulfonyl groups (e.g., pyrrolidine-1-sulfonyl) enhances the stability of cyclopropanol precursors while allowing facile deprotection [5]. X-ray crystallography confirms the planarity of the sulfonyl-substituted cyclopropane ring in compounds like 1-(pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde (PubChem CID: 115023052) [5]. These precursors undergo smooth addition with organolithium or Grignard reagents, enabling modular synthesis of polysubstituted cyclopropanols [4] [5].

Metal-Catalyzed Transformations

Manganese(III)-catalyzed reactions represent a redox-neutral route to cyclopropanols. Computational studies reveal that Mn(acac)₃ facilitates C–C bond cleavage in cyclopropanols, generating Mn(II)-bound carbene radicals [6]. This metalloradical pathway proceeds via a low-energy transition state (ΔG‡ = 18.3 kcal/mol) and enables stereoselective functionalization at room temperature [6]. The method’s versatility is demonstrated in the synthesis of bicyclic cyclopropanols, where ligand design dictates enantioselectivity [6].

Stereoselective Synthesis Approaches

Diastereoselective Synthesis Methods

Zinc carbenoid-mediated cyclopropanations exhibit substrate-controlled diastereoselectivity. In the synthesis of a dihydropyrrole intermediate, steric effects from the N-Boc group direct carbenoid addition to the re face, achieving a 7:1 trans:cis ratio [3]. DFT calculations attribute this selectivity to torsional strain in the transition state [3]. Similarly, Kulinkovich reactions with chiral esters induce diastereomeric excesses up to 75% through non-covalent interactions between the titanium complex and ester substituents [8].

Enantioselective Synthesis Protocols

Asymmetric Kulinkovich reactions employing titanium(IV) TADDOLate complexes achieve enantiomeric excesses (ee) >90% [8]. Key to this success is the chiral (4R,5R)-TADDOL ligand, which imposes a C₂-symmetric environment on titanium, steering the alkene approach to favor one enantioface [8]. For example, reaction of ethyl 4-pentenoate with EtMgBr and Ti-TADDOLate affords (1R,2S)-cyclopropanol with 94% ee [8].

Substrate-Controlled Asymmetric Induction

Chiral auxiliaries embedded in cyclopropanone precursors govern stereochemical outcomes. Using enantioenriched 1-sulfonylcyclopropanols, Rivera et al. demonstrated that Grignard addition proceeds with retention of configuration, delivering cyclopropanols with 98% ee [4]. The sulfonyl group’s electron-withdrawing nature locks the cyclopropane ring in a rigid conformation, minimizing racemization during nucleophilic attack [4] [5].

Ring Strain Effects and Consequences

Cyclopropanol exhibits exceptionally high ring strain energy, measuring approximately 27.6 kcal/mol, which places it among the most strained organic molecules [1] [2]. This substantial strain arises from the geometric constraints imposed by the three-membered ring structure, where the carbon-carbon-carbon bond angles are forced to adopt 60° angles instead of the ideal tetrahedral angle of 109.5° [3] [4]. The resulting angle strain of 49.5° represents a significant deviation from optimal sp³ hybridization, creating substantial destabilization in the molecular framework [5].

The ring strain in cyclopropanol manifests through multiple structural distortions. The carbon-carbon bond lengths range from 1.498 to 1.514 Å, which are slightly shorter than typical alkane C-C bonds due to the increased s-character required to accommodate the acute bond angles [6] [3]. These shortened bonds, while contributing to structural rigidity, are inherently weaker than normal C-C bonds, with dissociation energies of approximately 65 kcal/mol compared to 80-85 kcal/mol for unstrained alkanes [1] [7].

The high ring strain energy has profound consequences for cyclopropanol's reactivity and stability. The molecule readily undergoes ring-opening reactions that relieve the accumulated strain energy, making it highly susceptible to both thermal and catalytic transformations [8] [9]. The strain-induced reactivity is particularly evident in transition metal-catalyzed processes, where the release of ring strain provides a significant thermodynamic driving force for chemical reactions [10] [11].

Torsional strain further contributes to the overall instability of cyclopropanol. The planar nature of the three-membered ring forces all substituents into eclipsed conformations, creating additional steric repulsion beyond the angle strain [1] [2]. This phenomenon is particularly pronounced in the C-H bonds, which exhibit unusual coupling constants and shortened bond lengths (1.082-1.088 Å) compared to typical alkane C-H bonds [12] [13].

Theoretical Studies on Electronic Structure

Computational investigations of cyclopropanol's electronic structure have provided detailed insights into the molecule's unique bonding characteristics and frontier orbital properties. Density functional theory calculations using B3LYP/6-31G(d,p) and higher levels of theory have revealed that the highest occupied molecular orbital (HOMO) energy ranges from -5.6 to -6.0 eV, while the lowest unoccupied molecular orbital (LUMO) energy spans -1.5 to -2.0 eV [14] [15]. The resulting HOMO-LUMO gap of approximately 3.5 to 4.0 eV indicates moderate electronic stability despite the structural strain.

The electronic structure analysis reveals that cyclopropanol's molecular orbitals exhibit significant mixing between the cyclopropyl ring and the hydroxyl group. The HOMO is primarily localized on the oxygen atom's lone pair electrons, while the LUMO shows substantial contribution from the strained C-C bonds of the three-membered ring [16] [14]. This orbital distribution explains the molecule's reactivity patterns, where nucleophilic attack typically occurs at the hydroxyl group while electrophilic attack targets the electron-rich cyclopropyl ring.

Advanced ab initio calculations using coupled cluster methods CCSD(T)/aug-cc-pVTZ have provided highly accurate descriptions of cyclopropanol's electronic properties [17] [18]. These studies reveal that the molecule's unusual electronic structure arises from the bent bond character of the cyclopropyl C-C bonds, which deviate from normal sp³ hybridization toward sp² character. The inter-orbital angle between carbon centers is approximately 104°, significantly different from the geometric bond angle of 60° [12] [7].

The dipole moment of cyclopropanol, calculated to be 1.5 to 2.0 D, reflects the polar nature of the C-O bond and the asymmetric charge distribution within the molecule [14] [15]. This polarity contributes to the molecule's solubility in polar solvents and influences its intermolecular interactions. Photoelectron spectroscopy studies have confirmed the theoretical predictions, showing ionization potentials of 9.5 to 10.0 eV and electron affinities of 1.0 to 1.5 eV [16] [19].

Computational Investigations of Conformational Behavior

Conformational analysis of cyclopropanol has been extensively studied using various computational approaches, including ab initio molecular orbital calculations and density functional theory methods. The molecule exhibits conformational flexibility primarily through internal rotation about the C-O bond, leading to multiple stable conformers [20] [21]. MP2/cc-pVTZ calculations have identified two primary conformational minima: synclinal (gauche) conformers with internal rotation angles of approximately 109° and 251° for the hydroxyl group [20].

The conformational preferences of cyclopropanol are governed by a complex interplay of steric interactions, electronic effects, and intramolecular hydrogen bonding. The estimated barrier for interconversion between conformers is approximately 759 cm⁻¹ (9.1 kJ/mol), indicating relatively free rotation at ambient temperatures [20]. This barrier is significantly influenced by the ring strain, as the geometric constraints of the three-membered ring restrict the available conformational space.

Vibrational frequency analysis has provided crucial insights into the conformational behavior of cyclopropanol. The molecule exhibits characteristic vibrational modes including O-H stretching at 3200-3600 cm⁻¹, C-H stretching modes at 2900-3100 cm⁻¹, and various ring deformation modes at lower frequencies [13] [22]. The vibrational spectrum is particularly sensitive to conformational changes, with the O-H stretching frequency showing significant variation depending on the rotational state of the hydroxyl group.

Molecular dynamics simulations using ab initio force fields have revealed the dynamic behavior of cyclopropanol in various environments [23] [24]. These studies demonstrate that the molecule undergoes rapid conformational interconversion on a picosecond timescale, with the hydroxyl group showing considerable flexibility while the cyclopropyl ring remains relatively rigid. The simulations have also provided insights into solvent effects, showing that polar solvents stabilize extended conformations while nonpolar solvents favor more compact structures.

The conformational analysis has been extended to study the effects of substitution and environmental factors on the molecular geometry. DFT calculations have shown that electron-withdrawing substituents tend to stabilize conformations with the hydroxyl group oriented away from the ring, while electron-donating groups favor conformations with closer O-H···ring interactions [21] [15]. Temperature-dependent studies have revealed that higher temperatures increase the population of higher-energy conformers, leading to changes in the average molecular geometry and physical properties.

XLogP3

GHS Hazard Statements

H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic